2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Description
The compound 2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a substituted acetamide featuring a 4-bromophenylsulfanyl group at the acetamide’s α-carbon and a 3,4-dimethylphenyl substituent on the amide nitrogen. Its molecular formula is C₁₆H₁₅BrN₂OS, with a molar mass of 375.27 g/mol. This compound is of interest in medicinal and materials chemistry due to its structural similarity to bioactive amides and coordination ligands .
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-11-3-6-14(9-12(11)2)18-16(19)10-20-15-7-4-13(17)5-8-15/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOACUDJXSYPJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromothiophenol and 3,4-dimethylaniline as the primary starting materials.
Formation of Intermediate: The 4-bromothiophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromophenylthio)acetyl chloride.
Final Product Formation: The intermediate is then reacted with 3,4-dimethylaniline in the presence of a base to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding phenylthiol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The bromophenyl and sulfanyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Core Structural Variations
The compound’s analogs differ primarily in substituents on the aryl rings and the linker groups. Key examples include:
Key Observations :
Crystallographic and Conformational Differences
- Dihedral Angles : In , the dihedral angle between the 4-bromophenyl and 3,4-difluorophenyl rings is 66.4° , promoting a twisted conformation. By contrast, the dimethylphenyl group in the target compound may increase torsional strain, leading to a larger dihedral angle (predicted >70°).
- Hydrogen Bonding : The target compound’s N–H group participates in intermolecular hydrogen bonds (N–H⋯O), similar to , but the dimethyl group may disrupt C–H⋯F interactions observed in fluorinated analogs .
Biological Activity
2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is an organic compound characterized by the molecular formula . This compound features a bromophenyl group linked to a sulfanyl group, which is further connected to an acetamide moiety. The unique structure of this compound suggests potential for various biological activities, particularly in medicinal chemistry.
- Molecular Formula:
- Molecular Weight: 350.27 g/mol
- CAS Number: 329078-45-7
- IUPAC Name: 2-(4-bromophenyl)sulfanyl-N-(3,4-dimethylphenyl)acetamide
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing sulfanyl groups often demonstrate enhanced activity against various bacterial strains. The presence of the bromine atom may also contribute to increased potency due to its electronegative nature, which can affect the compound's interaction with microbial targets.
Anticancer Activity
The anticancer properties of compounds with similar structures have been explored extensively. A structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances cytotoxicity against cancer cell lines. For example, compounds featuring similar moieties have shown promising results against colon carcinoma cell lines with IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-15 | 1.61 ± 1.92 |
| Compound B | A-431 | 1.98 ± 1.22 |
The mechanism of action for this compound is thought to involve interactions with specific enzymes or receptors within target cells. The bromophenyl and sulfanyl groups may play a crucial role in inhibiting enzymatic activity or altering receptor function, which could lead to apoptosis in cancer cells or inhibition of microbial growth.
Case Study: Anticancer Efficacy
In a recent study focusing on structurally related compounds, it was found that those with a similar sulfanyl linkage exhibited significant growth inhibition in various cancer cell lines. The study utilized molecular dynamics simulations to understand how these compounds interact with the Bcl-2 protein, a key regulator of apoptosis.
Research Findings on Antimicrobial Activity
Another investigation assessed the antimicrobial properties of several new substituted phenylthiazol derivatives, indicating that compounds with similar structural features to this compound could possess comparable efficacy against Gram-positive and Gram-negative bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
